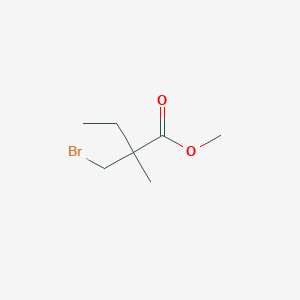

Methyl 2-(bromomethyl)-2-methylbutanoate

Description

Significance of Quaternary Carbon Stereocenters in Complex Molecular Architectures

Quaternary carbon stereocenters—carbon atoms bonded to four other carbon atoms—are ubiquitous and critical structural motifs in a vast array of natural products and bioactive molecules. rsc.orgnih.gov Their presence imparts significant three-dimensional complexity and conformational rigidity to a molecule, which is often essential for potent and selective interaction with biological targets like enzymes and receptors. researchgate.net Many terpenes, alkaloids, and other secondary metabolites owe their unique biological activities to the specific spatial arrangement of substituents around one or more quaternary centers. pnas.orgnih.gov

However, the construction of these centers presents a formidable challenge in organic synthesis. rsc.org The steric congestion imposed by four carbon substituents makes the formation of the final carbon-carbon bond difficult, often requiring specialized and innovative synthetic methodologies. pnas.org The development of catalytic and enantioselective methods to create these motifs is a major focus of contemporary chemical research, as it unlocks access to complex and medicinally relevant molecular architectures. rsc.orgnih.gov

Strategic Utility of Bromomethyl Moieties as Electrophilic Synthons

In the lexicon of retrosynthetic analysis, a "synthon" is an idealized fragment that represents a potential synthetic operation. An electrophilic synthon is an electron-pair acceptor, and the bromomethyl group (–CH₂Br) is a classic and highly effective example. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity makes the bromomethyl moiety a valuable functional group for forging new carbon-carbon and carbon-heteroatom bonds. It readily participates in nucleophilic substitution reactions, most commonly via an Sₙ2 mechanism, with nucleophiles such as enolates, carbanions, amines, and alkoxides. saskoer.calibretexts.orgorganic-chemistry.org The Sₙ2 pathway is favored due to the primary nature of the carbon atom, which minimizes steric hindrance for the requisite backside attack by the nucleophile. libretexts.org This reliability and predictable reactivity profile establish bromomethyl-containing compounds as crucial building blocks in multistep organic synthesis.

Positioning Methyl 2-(bromomethyl)-2-methylbutanoate within the Landscape of Advanced Synthetic Intermediates

This compound is an exemplar of a highly functionalized and advanced synthetic intermediate that strategically combines the key structural features discussed above. Its molecular architecture is distinguished by the presence of both a quaternary carbon center and a reactive bromomethyl moiety, positioning it as a specialized building block for complex molecule synthesis.

The core of the molecule is its C2 carbon, a quaternary center substituted with a methyl group, an ethyl group, a methoxycarbonyl group (the ester), and the synthetically versatile bromomethyl group. This structure makes it an ideal reagent for introducing a sterically encumbered, functionalized quaternary carbon into a target molecule in a single, efficient step.

The primary utility of this compound lies in its role as an alkylating agent. The bromomethyl group serves as the electrophilic handle, poised to react with a nucleophile to form a new carbon-carbon bond. Following this key bond-forming event, the ester functional group remains available for a wide range of subsequent chemical manipulations. For example, the ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to generate ketones or tertiary alcohols. This bifunctional nature allows for a modular and flexible approach to the synthesis of complex organic structures. While specific synthesis applications are not widely documented, its structure suggests significant potential in constructing molecules for medicinal chemistry and natural product synthesis, where the precise installation of quaternary centers is often a critical and challenging step. google.com

Chemical Compound Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| IUPAC Name | This compound |

| Structure | CH₃CH₂C(CH₃)(CH₂Br)COOCH₃ |

| CAS Number | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)-2-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-4-7(2,5-8)6(9)10-3/h4-5H2,1-3H3 |

InChI Key |

GXVXFWWVJDEFNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CBr)C(=O)OC |

Origin of Product |

United States |

Detailed Reactivity Profiles and Mechanistic Investigations of Methyl 2 Bromomethyl 2 Methylbutanoate

Nucleophilic Substitution Reactions at the Bromomethyl Electrophilic Center

The primary electrophilic site for nucleophilic attack in Methyl 2-(bromomethyl)-2-methylbutanoate is the carbon atom of the bromomethyl group. However, the presence of a quaternary carbon atom adjacent to this reaction center imposes significant steric hindrance, which dramatically affects the kinetics and mechanisms of substitution reactions.

Reactions involving heteroatom nucleophiles are fundamental in organic synthesis for the introduction of various functional groups. The engagement of such nucleophiles with this compound is expected to be challenging due to the sterically encumbered nature of the substrate.

The formation of ethers, amines, thioethers, and phosphonates from this compound would typically proceed via a nucleophilic substitution mechanism where a heteroatom-centered nucleophile displaces the bromide ion.

Oxygen Nucleophiles (e.g., Alkoxides): The reaction with alkoxides, such as sodium methoxide, to form ethers is anticipated to be very slow under typical SN2 conditions. The bulky quaternary center hinders the requisite backside attack of the nucleophile. To achieve a reasonable reaction rate, forcing conditions such as high temperatures may be necessary, which could also promote competing elimination reactions.

Nitrogen Nucleophiles (e.g., Ammonia (B1221849), Amines, Azides): Similarly, nitrogen nucleophiles like ammonia or primary amines are expected to react sluggishly in SN2 reactions. The synthesis of the corresponding primary amine would likely require harsh reaction conditions. The use of sodium azide, a potent nucleophile, could be a more viable route to introduce a nitrogen functionality, which can subsequently be reduced to the amine.

Sulfur Nucleophiles (e.g., Thiolates): Thiolates are generally excellent nucleophiles and may exhibit a greater propensity for substitution compared to their oxygen counterparts. However, the steric hindrance in this compound would still be a major impediment to a facile SN2 reaction.

Phosphorus Nucleophiles (e.g., Trialkyl phosphites): The formation of phosphonates can be achieved through the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) acts as the nucleophile. This reaction is also subject to steric effects, and the reaction with the sterically hindered this compound would likely require elevated temperatures.

The following table summarizes the expected products from the reaction of this compound with various heteroatom nucleophiles.

| Nucleophile | Reagent Example | Expected Product | Probable Reaction Conditions |

| Alkoxide | Sodium methoxide | Methyl 2-(methoxymethyl)-2-methylbutanoate | High temperature |

| Amine | Ammonia | Methyl 2-(aminomethyl)-2-methylbutanoate | High temperature and pressure |

| Azide | Sodium azide | Methyl 2-(azidomethyl)-2-methylbutanoate | Elevated temperature |

| Thiolate | Sodium thiomethoxide | Methyl 2-((methylthio)methyl)-2-methylbutanoate | Elevated temperature |

| Phosphite | Triethyl phosphite | Diethyl (2-(methoxycarbonyl)-2-methylbutan-2-yl)methylphosphonate | High temperature |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The use of this compound as an electrophile in such reactions is met with the same steric challenges observed with heteroatom nucleophiles.

Organometallic reagents are powerful carbon nucleophiles.

Organocuprates: Reagents like lithium dimethylcuprate are known to be effective in SN2 reactions with primary halides. However, the extreme steric hindrance of the neopentyl-like structure of this compound would likely render this reaction very slow.

Grignard Reagents: Grignard reagents are strongly basic and can promote elimination reactions, especially with sterically hindered halides. Furthermore, the ester functionality in this compound is susceptible to attack by Grignard reagents, leading to a complex mixture of products. Therefore, the direct coupling of a Grignard reagent at the bromomethyl position without affecting the ester group is highly challenging.

Enolates are softer carbon nucleophiles and are commonly used in alkylation reactions. The reaction of an enolate, such as the enolate of acetone, with this compound would proceed via an SN2 pathway. rsc.orgresearchgate.netacs.orgnih.govlibretexts.orglibretexts.orgopenstax.org Given the steric hindrance of the electrophile, this reaction is expected to be sluggish and may require the use of a more reactive enolate and/or elevated temperatures. rsc.orgresearchgate.netacs.orgnih.govlibretexts.orglibretexts.orgopenstax.org

The table below outlines the expected outcomes of C-C bond-forming reactions.

| Nucleophile | Reagent Example | Expected Product | Potential Challenges |

| Organocuprate | Lithium dimethylcuprate | Methyl 2,2-dimethylpentanoate | Very slow reaction rate due to steric hindrance |

| Grignard Reagent | Methylmagnesium bromide | Complex mixture of products | Competing elimination and reaction with the ester group |

| Enolate | Acetone enolate | Methyl 2-methyl-2-(2-oxopropyl)butanoate | Slow reaction rate, potential for side reactions |

The structure of this compound places it at a mechanistic crossroads for nucleophilic substitution reactions.

SN2 Mechanism: A direct backside attack by a nucleophile is severely hindered by the bulky quaternary carbon atom adjacent to the reaction center. researchgate.netacs.orgresearchgate.net This steric impediment makes the SN2 pathway extremely slow, with reaction rates reported to be up to 105 times slower than for less hindered primary alkyl bromides. researchgate.netacs.orgresearchgate.net

SN1 Mechanism: Although it is a primary bromide, the formation of a primary carbocation upon departure of the bromide ion is highly unfavorable. However, a concerted 1,2-methyl shift can occur as the leaving group departs, leading to a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile. Therefore, SN1 reactions of this compound are likely to proceed with skeletal rearrangement. researchgate.netyoutube.com

SN2' Mechanism: An SN2' (SN2 prime) mechanism is generally not applicable to this substrate as it lacks an adjacent double bond that would allow for allylic rearrangement during the nucleophilic attack.

The competition between SN1 and SN2 pathways is highly dependent on the reaction conditions. Strong nucleophiles in polar aprotic solvents would favor the (very slow) SN2 pathway, while weak nucleophiles in polar protic solvents, often with heating, would favor the SN1 pathway with rearrangement. researchgate.netyoutube.com

Influence of Steric Factors from the Quaternary α-Center on Reactivity and Selectivity

The reactivity of alkyl halides is significantly influenced by the steric environment around the reaction center. In the case of this compound, the bromine atom is attached to a primary carbon, which is itself bonded to a quaternary α-carbon. This quaternary center, bearing both a methyl and an ethyl group, imposes substantial steric hindrance around the site of potential nucleophilic attack.

This structural motif is analogous to that of neopentyl halides, which are well-documented for their exceptionally low reactivity in bimolecular nucleophilic substitution (SN2) reactions. The bulky quaternary center effectively shields the primary carbon from the backside attack required for an SN2 mechanism. Any approaching nucleophile would experience significant van der Waals repulsion from the methyl and ethyl groups, as well as the ester functionality.

Consequently, the SN2 pathway for this compound is expected to be extremely slow. This steric inhibition dramatically affects the selectivity of its reactions. Instead of substitution, elimination reactions are more likely to be favored, especially in the presence of a strong base. Furthermore, under conditions that promote unimolecular reactions (e.g., polar protic solvents and weak nucleophiles), the formation of a primary carbocation via an SN1 or E1 pathway might occur, which would likely be followed by a rapid rearrangement to a more stable tertiary carbocation.

The table below illustrates the anticipated effect of the quaternary α-center on the relative rates of substitution and elimination reactions compared to a less hindered primary alkyl bromide.

| Reaction Type | Substrate | Relative Rate (Illustrative) | Predominant Pathway |

| Substitution | 1-Bromobutane | 1 | SN2 |

| Substitution | This compound | < 0.0001 | SN1 (with rearrangement) |

| Elimination | 1-Bromobutane | Minor product with non-bulky base | E2 |

| Elimination | This compound | Major product with strong base | E2/E1 |

Elimination Reactions Leading to Unsaturated Esters

Given the steric hindrance at the α-carbon, elimination reactions are a prominent feature of the reactivity of this compound. These reactions can proceed through either an E1 or E2 mechanism, leading to the formation of unsaturated esters.

E2 Mechanism: The E2 (elimination, bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a β-carbon at the same time as the leaving group (bromide) departs. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. In this compound, there are two types of β-hydrogens: those on the methyl group and those on the methylene (B1212753) group of the ethyl substituent. Abstraction of a proton from the methyl group would lead to the formation of methyl 2-ethyl-3-methylbut-2-enoate. Abstraction of a proton from the methylene group of the ethyl substituent would yield methyl 2-methyl-2-vinylbutanoate. The regioselectivity of the E2 reaction is governed by the nature of the base used. A small, strong base will favor the more substituted, thermodynamically more stable alkene (Zaitsev's rule), while a bulky, sterically hindered base will preferentially abstract the more accessible, less hindered proton, leading to the less substituted alkene (Hofmann's rule).

E1 Mechanism: The E1 (elimination, unimolecular) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the case of this compound, this would initially form a primary carbocation. However, this is a high-energy intermediate that would likely undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation. A weak base can then remove a proton from a carbon adjacent to the carbocation to form the double bond. Due to the formation of the most stable carbocation intermediate, E1 reactions generally favor the formation of the most substituted alkene (Zaitsev product).

The potential unsaturated ester products from the elimination of HBr from this compound are shown in the table below, along with the conditions that would favor their formation.

| Product Name | Structure | Favored Mechanism | Conditions |

| Methyl 2-ethyl-3-methylbut-2-enoate | E2 (Zaitsev) / E1 | Strong, non-bulky base / Weak base, heat | |

| Methyl 2-methyl-2-vinylbutanoate | E2 (Hofmann) | Strong, bulky base |

Rearrangement Reactions Involving the Bromine and Ester Functionalities

The structure of this compound allows for the possibility of rearrangement reactions, particularly through the participation of the neighboring ester group.

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can lead to the formation of a cyclic intermediate, which can affect the reaction rate and stereochemistry.

The rate of solvolysis reactions of compounds capable of NGP is often significantly enhanced compared to analogous compounds where such participation is not possible. This rate enhancement is due to the intramolecular nature of the first step, which is entropically favored.

The following table provides a hypothetical comparison of solvolysis rates to illustrate the potential impact of NGP by the ester group.

| Substrate | Neighboring Group | Relative Rate of Solvolysis (Illustrative) |

| 1-Bromo-2,2-dimethylbutane | None | 1 |

| This compound | Ester carbonyl | 100-1000 |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the complex reactivity of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate various properties, including the energetics of reaction pathways. For this compound, DFT calculations can be employed to model the potential energy surfaces of its substitution and elimination reactions.

By performing DFT calculations, it is possible to locate the geometries of the transition states for the SN2, SN1, E2, and E1 pathways. The calculated energies of these transition states relative to the ground state of the reactants provide the activation energies (ΔG‡) for each process. A lower activation energy corresponds to a faster reaction rate.

These calculations can provide quantitative insights into the influence of steric hindrance. For instance, the activation energy for the SN2 pathway is expected to be very high due to the steric clash between the incoming nucleophile and the quaternary α-center. DFT can also be used to model the carbocation intermediates in the SN1 and E1 pathways, including the energetic favorability of rearrangement.

A reaction coordinate diagram can be constructed from these calculations, illustrating the energy profile of each potential reaction pathway. This allows for a direct comparison of the feasibility of competing mechanisms under different conditions.

The following table presents a set of hypothetical activation energies that might be obtained from DFT calculations for the reactions of this compound with a generic nucleophile/base, illustrating how these calculations can help predict the dominant reaction pathway.

| Reaction Pathway | Hypothetical Activation Energy (kJ/mol) | Predicted Reactivity |

| SN2 | 150 | Very slow |

| E2 (Hofmann) | 110 | Favorable with bulky base |

| E2 (Zaitsev) | 100 | Most favorable with small base |

| SN1/E1 (rate-determining step) | 120 | Possible under solvolytic conditions |

Conformational Analysis of Reactive Intermediates

The study of reactive intermediates is fundamental to understanding the reaction mechanisms of this compound. The transient species formed during a chemical transformation dictate the stereochemical and regiochemical outcomes of the reaction. A thorough conformational analysis of these intermediates, primarily carbocations in the case of nucleophilic substitution reactions, provides insight into the rotational energy barriers and the preferred spatial arrangement of atoms, which in turn influences the final product distribution.

In reactions involving the heterolytic cleavage of the carbon-bromine bond in this compound, a tertiary carbocation is the primary reactive intermediate. The stability of this carbocation is enhanced by hyperconjugation with the adjacent alkyl groups. The geometry of this carbocation is expected to be trigonal planar around the positively charged carbon atom.

The conformational landscape of the reactive intermediates can be explored through computational modeling and, where possible, inferred from experimental product distributions. The rotation around the C-C bonds in the carbocation intermediate leads to various conformers. The relative energies of these conformers are influenced by steric and electronic effects.

For the carbocation derived from this compound, rotation around the C2-C3 bond (the bond between the carbocationic center and the adjacent carbon of the ethyl group) is of particular interest. The staggered conformations are generally more stable than the eclipsed conformations due to minimized torsional strain.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |

| Anti-periplanar | 180° | 0 (Reference) | Minimized steric hindrance |

| Gauche | ± 60° | ~0.8 - 1.2 | Gauche interaction between methyl and ethyl groups |

| Eclipsed | 0°, ± 120° | > 3.0 | Significant torsional strain |

The rotational barrier between these conformers is a critical parameter. In many esters, the rotational barrier around the C-O single bond is significant, leading to distinguishable s-cis (Z) and s-trans (E) conformers. msu.edu For the carbocation intermediate, the interplay of these conformational preferences with the stereoelectronic requirements of the subsequent reaction step is a key determinant of the product outcome.

Further detailed mechanistic investigations would benefit from high-level computational studies, such as Density Functional Theory (DFT) calculations, to map the potential energy surface of the reactive intermediates. Such studies could provide more accurate rotational energy barriers and identify the lowest energy pathways for conformational interconversion and subsequent reactions.

Strategic Applications As a Versatile Building Block in Complex Organic Syntheses

Facile Introduction of Quaternary Carbon Centers

One of the most defining structural features of methyl 2-(bromomethyl)-2-methylbutanoate is its fully substituted α-carbon, making it an excellent synthon for introducing a quaternary carbon center into target molecules. Quaternary carbons are prevalent in a wide array of natural products and pharmaceuticals, yet their construction remains a formidable challenge in organic synthesis.

This building block provides a pre-formed quaternary center, circumventing the need for complex multi-step procedures often required to create such sterically hindered environments. The presence of the bromomethyl group offers a reactive handle for nucleophilic substitution, allowing the entire 2-carbomethoxy-2-methylbutyl moiety to be appended to a variety of substrates. This is particularly useful in reactions with soft nucleophiles like stabilized carbanions, organocuprates, or enamines, which can displace the bromide via an SN2 mechanism. Such reactions are foundational for creating new carbon-carbon bonds. fiveable.mechemrxiv.org

Table 1: Potential Reactions for Incorporating the Quaternary Moiety

| Nucleophile | Reaction Type | Resulting Structure |

|---|---|---|

| Malonate Ester Anion | Alkylation | Adduct with a new C-C bond, readily elaborated into more complex structures. |

| Organocuprate (R₂CuLi) | Coupling | Direct attachment of an alkyl or aryl group in place of the bromine. |

| Amine (R₂NH) | Amination | Formation of a tertiary amine, introducing a key functional group. |

Precursor for Asymmetric Synthesis of Chiral Branched Esters

While this compound is itself achiral, its structure is well-suited for applications in asymmetric synthesis to generate chiral branched esters. The field of asymmetric synthesis is critical for producing enantiomerically pure compounds, a necessity in the pharmaceutical industry. youtube.com

The reactive bromomethyl group can be targeted in stereoselective reactions. For instance, a nickel-catalyzed enantioconvergent coupling of racemic alkyl halides with olefins has been shown to produce esters of chiral carbinols, suggesting that similar catalytic systems could be adapted for this substrate. organic-chemistry.org Another approach involves the nucleophilic substitution of the bromide with a chiral nucleophile or the use of a chiral phase-transfer catalyst to guide the approach of an achiral nucleophile.

Furthermore, enzymatic resolutions or desymmetrization reactions could potentially be employed. Although the quaternary center itself is not chiral, reactions at the bromomethyl group or subsequent transformations of the ester could create new stereocenters, with their configuration influenced by chiral catalysts or reagents. Such strategies are pivotal in modern organic chemistry for accessing optically active molecules from simple prochiral starting materials. researchgate.netnih.gov

Role in the Construction of Macrocyclic and Heterocyclic Frameworks

The bifunctional nature of this compound—possessing both an electrophilic center (the bromomethyl group) and an ester—makes it a promising candidate for the synthesis of cyclic structures. Heterocycles and macrocycles are core components of many natural products and medicinal agents.

Heterocycle Synthesis: This compound can serve as a key building block for various heterocyclic systems. For example, reaction with a dinucleophile, such as an amino alcohol or a hydrazine (B178648) derivative, could lead to the formation of morpholinones or other nitrogen-containing heterocycles. Intramolecular cyclization is also a powerful strategy. If the ester group were to be hydrolyzed to a carboxylic acid and the molecule elongated, the bromomethyl group could participate in an intramolecular SN2 reaction to form a lactone, a common heterocyclic motif. The synthesis of aziridine (B145994) and azetidine (B1206935) rings from related bromomethyl acrylates highlights the utility of such precursors in forming strained heterocyclic systems. researchgate.net

Macrocycle Synthesis: In macrocyclization reactions, high dilution conditions are typically used to favor intramolecular over intermolecular reactions. This compound can be tethered to a long chain containing a nucleophilic terminus. Subsequent intramolecular alkylation would close the ring, forming a macrocycle incorporating the quaternary carbon center. This strategy is valuable for synthesizing macrocyclic lactones and other complex ring systems, similar to how functionalized allyl bromides are used as building blocks for macrocyclic anticancer agents like laulimalides. researchgate.net

Intermediate in the Total Synthesis of Natural Products and Designed Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methods and strategies. Building blocks that provide access to common structural motifs in a concise manner are highly valuable. The 2,2-disubstituted butanoate framework, which is present in this compound, appears in various natural products.

This compound's ability to introduce a quaternary carbon makes it a plausible intermediate for the synthesis of terpenes, alkaloids, and polyketides that feature this structural element. The bromomethyl group serves as a versatile handle for chain elongation and further functionalization, which are key steps in a multi-step total synthesis. nih.gov For example, related functionalized bromides have been employed in the synthesis of fragments of bioactive compounds, demonstrating the power of this approach. researchgate.net While no published total synthesis explicitly uses this compound, its potential is evident from its structure and the established utility of similar bromo-organic compounds in complex molecule synthesis. datapdf.com

Development of Novel Functional Materials and Polymers Incorporating Branched Ester Motifs

The incorporation of unique functional monomers is a primary method for tailoring the properties of polymers and advanced materials. This compound possesses features that make it an attractive candidate for polymer chemistry.

The bromomethyl group is a well-known initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. cmu.edu Using this compound as an initiator would place the branched ester motif at the starting end of every polymer chain.

Alternatively, the bromomethyl group could be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, creating a novel functional monomer. Polymerization of such a monomer would result in a polymer with pendant branched ester groups along the backbone. These bulky side chains would be expected to significantly influence the material's properties, such as increasing its glass transition temperature (Tg) and modifying its solubility and mechanical characteristics. Bromine-containing monomers are also of interest for creating materials with high refractive indices or radiopaque properties. specificpolymers.com Furthermore, the pendant ester groups could be hydrolyzed post-polymerization to create functional polymers with carboxylic acid side chains, useful for applications in hydrogels or stimuli-responsive materials. nih.gov

Table 2: Potential Roles in Polymer Synthesis

| Role | Polymerization Method | Resulting Material | Potential Properties |

|---|---|---|---|

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Polymer with a terminal branched ester group. | Modified end-group functionality. |

| Functional Monomer (after modification) | Ring-Opening Metathesis Polymerization (ROMP) researchgate.net, Radical Polymerization | Polymer with pendant branched ester side chains. | High Tg, altered solubility, potential for post-polymerization modification. |

Advanced Spectroscopic and Analytical Methodologies for Complex Structural Elucidation and Reaction Monitoring

High-Resolution NMR Spectroscopy for Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 2-(bromomethyl)-2-methylbutanoate, NMR is crucial for confirming the carbon framework and, critically, for assigning the stereochemistry at its quaternary chiral center.

The ¹H NMR spectrum provides initial verification of the proton environments. The methyl ester protons would appear as a sharp singlet, while the ethyl group would present as a characteristic triplet and quartet. The diastereotopic protons of the bromomethyl group would ideally appear as two distinct signals, potentially as an AB quartet, due to the adjacent chiral center.

¹³C NMR spectroscopy, including advanced pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT), is vital for identifying all carbon signals, including the non-protonated quaternary carbon. sc.eduhw.ac.uk The DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while the quaternary carbon signal would be absent, allowing for its unambiguous identification by comparison with the broadband-decoupled spectrum. sc.edu The chemical shifts in ¹³C NMR are highly sensitive to the stereochemical environment. The assignment of stereochemistry at quaternary centers can often be achieved by comparing the chemical shifts of diastereomeric pairs, where axial and equatorial substituents in cyclic systems, for example, exhibit predictable upfield or downfield shifts. nih.govresearchgate.net For an acyclic molecule like this compound, assigning the absolute configuration would typically require the use of a chiral derivatizing agent or a chiral solvating agent to induce diastereomeric differentiation observable in the NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are illustrative and based on typical chemical shift values for similar functional groups.)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH ₃-CH₂- | ¹H | ~0.9 | Triplet |

| CH₃-CH ₂- | ¹H | ~1.8 | Quartet |

| CH ₃-C(q)- | ¹H | ~1.3 | Singlet |

| Br-CH ₂- | ¹H | ~3.6 | Singlet (or AB quartet) |

| O-CH ₃ | ¹H | ~3.7 | Singlet |

| C H₃-CH₂- | ¹³C | ~8 | - |

| CH₃-C H₂- | ¹³C | ~30 | - |

| C H₃-C(q)- | ¹³C | ~22 | - |

| Br-C H₂- | ¹³C | ~40 | - |

| O-C H₃ | ¹³C | ~52 | - |

| -C (q)- | ¹³C | ~45 | - |

| -C =O | ¹³C | ~173 | - |

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Enantiopurity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. youtube.com Chiroptical spectroscopy is a class of techniques that measures the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.orgresearchgate.net

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.org The resulting ECD spectrum is unique to a specific enantiomer; its mirror-image counterpart will produce a spectrum of equal magnitude but opposite sign. nsf.gov This property makes ECD an excellent method for assessing the enantiopurity or enantiomeric excess (ee) of a sample. A racemic mixture (50:50 of each enantiomer) will be ECD silent.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with spectra predicted by quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.govnih.gov For this compound, the chromophore is the ester carbonyl group. The electronic transitions associated with this group, when perturbed by the chiral environment of the rest of the molecule, give rise to the characteristic ECD signal (Cotton effect). By calculating the theoretical ECD spectrum for, say, the (R)-enantiomer and matching it to the experimental spectrum, the absolute configuration of the synthesized compound can be confidently assigned. semanticscholar.org

Table 2: Illustrative Electronic Circular Dichroism (ECD) Data for Enantiomers of this compound (Note: Data are hypothetical, representing the expected mirror-image relationship.)

| Wavelength (nm) | (R)-Enantiomer ΔΕ (M⁻¹cm⁻¹) | (S)-Enantiomer ΔΕ (M⁻¹cm⁻¹) |

| 240 | +0.8 | -0.8 |

| 225 | -1.5 | +1.5 |

| 210 | +2.1 | -2.1 |

Advanced Mass Spectrometry for Reaction Intermediate Detection

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are invaluable for identifying transient or reactive intermediates in a reaction mixture. numberanalytics.comnih.gov This capability provides direct evidence for proposed reaction mechanisms.

The synthesis of this compound could proceed through various routes, such as the bromination of Methyl 2,2-dimethylbut-3-enoate or the α-bromination of Methyl 2-methylbutanoate. In the case of electrophilic addition of bromine to an alkene precursor, the reaction is proposed to proceed through a cyclic bromonium ion intermediate. quora.compku.edu.cn Tandem mass spectrometry (MS/MS) could be employed to detect this short-lived, charged intermediate directly from the reaction solution. chromatographyonline.com The precursor ion corresponding to the bromonium intermediate's mass-to-charge ratio (m/z) would be isolated and fragmented, with the resulting fragment ions providing structural confirmation.

Similarly, if the synthesis involves a radical bromination pathway, MS techniques can help identify key radical species or their immediate products. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive isotopic pattern (M+2 peak) in the mass spectrum, which aids in the identification of all bromine-containing species, including intermediates and the final product. libretexts.org

Table 3: Potential Reaction Intermediates in the Synthesis of this compound and Their Expected m/z (Note: Intermediates are hypothetical based on plausible synthetic routes.)

| Plausible Reaction Route | Potential Intermediate | Expected m/z (for ⁷⁹Br isotope) | Ionization Technique |

| Electrophilic Bromination of Alkene | Cyclic Bromonium Ion | [M+Br]⁺ | ESI-MS |

| Radical Bromination of Ester | α-carbonyl radical | [M]⁺• or [M+H]⁺ | APCI-MS |

| Nucleophilic Substitution | Carbocation | [M-Br]⁺ | ESI-MS |

In Situ Spectroscopic Techniques for Reaction Pathway Monitoring

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions without the need for sample extraction. americanpharmaceuticalreview.comspectroscopyonline.com This provides a continuous stream of data on the concentration of reactants, products, and sometimes intermediates, enabling detailed kinetic analysis and process optimization. researchgate.net

For a reaction producing this compound, such as the esterification of 2-(bromomethyl)-2-methylbutanoic acid, in-situ FTIR would be highly effective. youtube.com An Attenuated Total Reflectance (ATR) probe inserted directly into the reactor could monitor the reaction progress by tracking key vibrational bands. clairet.co.uk For example, the disappearance of the broad O-H stretch of the carboxylic acid reactant (around 3000 cm⁻¹) and the simultaneous appearance and growth of the characteristic ester C=O stretch (around 1735 cm⁻¹) would signal the formation of the product. nih.gov

Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media or for observing symmetric vibrations that are weak in the IR spectrum. researchgate.netmdpi.com For instance, in a bromination reaction, the disappearance of a C=C stretching vibration (around 1650 cm⁻¹) in the Raman spectrum would be a clear indicator of the reaction's progress. researchgate.net By tracking the intensity of these characteristic peaks over time, a detailed reaction profile can be constructed, revealing initiation, conversion rates, and endpoint. americanpharmaceuticalreview.com

Table 4: Key Vibrational Frequencies for In-Situ Monitoring of a Hypothetical Synthesis (Reaction: 2-methylbutanoic acid + Bromine Source → this compound)

| Functional Group | Vibrational Mode | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Change During Reaction |

| Carboxylic Acid O-H | Stretch | FTIR | 3300-2500 | Decrease |

| Carboxylic Acid C=O | Stretch | FTIR / Raman | ~1710 | Decrease |

| Ester C=O | Stretch | FTIR / Raman | ~1735 | Increase |

| C-Br | Stretch | FTIR / Raman | 650-550 | Increase |

| α-C-H | Stretch | FTIR / Raman | ~2980 | May shift or decrease |

Theoretical and Computational Studies in Support of Mechanistic Understanding and Rational Design

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu For Methyl 2-(bromomethyl)-2-methylbutanoate, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity. mdpi.com

Key parameters that would be calculated include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy conformation.

Electronic Properties: Determination of the distribution of electrons, dipole moment, and polarizability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy and location of these orbitals indicate the molecule's nucleophilic and electrophilic sites. For a compound like this compound, the LUMO is expected to be localized on the anti-bonding orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the carbon atom bonded to the bromine.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Illustrative Data Table for a Hypothetical DFT Study on a Related Bromoester:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -10.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

| Charge on C-Br carbon | +0.25 e | Indicates an electrophilic center susceptible to nucleophilic attack. |

These calculations would provide a foundational understanding of the molecule's inherent reactivity patterns. For instance, a significant positive charge on the carbon atom attached to the bromine would strongly suggest that SN2 reactions are a likely pathway for this compound.

Molecular Modeling of Solvent Effects on Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. researchgate.net For reactions involving a charged or polar transition state, such as the likely SN2 reactions of this compound, solvent effects are particularly significant. researchgate.netnih.gov

Computational methods to model these effects include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can provide good initial estimates of the solvent's influence on the reaction's energy profile.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the reacting molecules with high-level quantum mechanics and the surrounding solvent molecules with less computationally demanding molecular mechanics. nih.govchemrxiv.org This allows for the study of large solvated systems with a high degree of accuracy.

A molecular dynamics simulation of this compound in a solvent like water would reveal how water molecules orient themselves around the solute and how they stabilize the transition state of a substitution reaction, thereby providing insights into the reaction dynamics. researchgate.net

Illustrative Data Table of Calculated Activation Barriers for a Hypothetical SN2 Reaction in Different Solvents:

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Expected Reaction Rate |

| Gas Phase | 1 | 25.0 | Very Slow |

| Hexane | 1.9 | 23.5 | Slow |

| Acetone | 21 | 20.1 | Moderate |

| Water | 78 | 18.5 | Fast |

Prediction of Regioselectivity and Stereoselectivity via Computational Tools

For more complex reactions, computational tools can be invaluable for predicting the regioselectivity and stereoselectivity of the outcome. rsc.org While this compound itself does not have a chiral center, reactions involving this compound could lead to the formation of chiral products, or it could be used as a building block in the synthesis of more complex molecules where stereochemistry is important.

Computational approaches to predict selectivity include:

Transition State Theory: By calculating the energies of all possible transition states leading to different products, the most likely reaction pathway can be identified as the one with the lowest activation energy. beilstein-journals.org

Reaction Path Following: Algorithms can be used to trace the reaction path from reactants to products, providing a detailed picture of the energy landscape of the reaction.

For a hypothetical reaction of this compound with a nucleophile that could attack at multiple sites, these calculations would be essential to predict the major product.

Development of Predictive Models for Chemical Transformations

The development of predictive models for chemical transformations is a growing area of computational chemistry, often employing machine learning and quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models are trained on large datasets of known reactions and can be used to predict the outcomes of new reactions. cmu.edu

For a class of compounds like bromoesters, a predictive model could be developed to estimate reaction rates or equilibrium constants for hydrolysis under various conditions. nih.govacs.org Such a model would take into account various molecular descriptors, such as electronic properties calculated through quantum chemistry, and steric parameters.

The development of such models relies on the availability of reliable experimental data for a range of similar compounds. While specific models for this compound are not available, the methodologies used in the development of models for esterification or the reactions of other haloalkanes could be applied. acs.orgmdpi.com

Future Research Directions and Emerging Paradigms for Methyl 2 Bromomethyl 2 Methylbutanoate

The exploration of methyl 2-(bromomethyl)-2-methylbutanoate, a sterically hindered neopentyl-type halide, is entering a new phase driven by advancements in sustainable chemistry, catalysis, and automation. Future research is poised to unlock its full potential by addressing the inherent challenges of its reactivity and integrating it into modern, high-throughput synthetic workflows. These emerging paradigms focus on developing greener synthetic routes, innovative catalytic activation methods, and leveraging enabling technologies like flow chemistry and automated synthesis to accelerate discovery processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Methyl 2-(bromomethyl)-2-methylbutanoate?

- Methodological Answer : The synthesis typically involves alkylation or bromination of a precursor ester. For example, analogous brominated esters (e.g., Ethyl 4-bromo-2-methylbutanoate) are synthesized using nucleophilic substitution reactions with brominating agents under reflux conditions. A nitrogen atmosphere and polar aprotic solvents like THF are often employed to minimize side reactions . Purification via silica gel or C18 reverse-phase chromatography (using gradients like hexane/ethyl acetate or acetonitrile/water) is recommended .

Q. How can the purity of this compound be reliably assessed?

- Methodological Answer : Analytical techniques such as LCMS (to confirm molecular ion peaks) and HPLC (to quantify purity) are standard. For example, LCMS retention times and mass-to-charge ratios (e.g., m/z 209.08 for similar bromoesters) provide structural validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and detecting impurities .

Q. What solvents and bases are compatible with this compound during reactions?

- Methodological Answer : Polar aprotic solvents (THF, DMF) and non-nucleophilic bases (DIPEA, NaH) are preferred to avoid hydrolysis or elimination. For instance, DIPEA was used in the synthesis of methyl esters to suppress acid-mediated side reactions .

Advanced Research Questions

Q. How can competing elimination pathways during alkylation of this compound be mitigated?

- Methodological Answer : Steric hindrance at the β-carbon (due to the 2-methyl group) increases elimination risk. Lowering reaction temperatures (0–25°C) and using bulky bases (e.g., DIPEA instead of Et₃N) can favor substitution over elimination. This approach is validated in analogous bromoester syntheses .

Q. What strategies improve the stability of this compound during storage?

- Methodological Answer : Brominated esters are prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) in inert atmospheres (N₂ or Ar) at −20°C is recommended. Stabilization techniques used for Ethyl 2-bromobutanoate, such as acid scavengers, may also apply .

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or impurity signals. Compare spectra acquired in deuterated chloroform (CDCl₃) versus DMSO-d₆, and use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, the methyl group adjacent to the bromine may show distinct splitting patterns in different solvents .

Q. What catalytic systems are effective for cross-coupling reactions involving this bromoester?

- Methodological Answer : Pd-catalyzed couplings (Suzuki, Heck) require careful optimization. The bromine’s steric environment may necessitate bulky ligands (e.g., XPhos) to enhance reactivity. Similar bromoesters, like Ethyl 4-bromo-2-methylbutanoate, have been used in such reactions with yields >80% under optimized conditions .

Q. How can computational modeling predict the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.